4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile
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Overview
Description
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile is a compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the benzonitrile moiety. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The trifluoromethyl and benzonitrile groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials with unique properties, such as improved stability or reactivity
Mechanism of Action
The mechanism of action of 4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-(3-Trifluoromethylphenyl)pyrazole: Similar structure but lacks the benzonitrile group.
4-(5-Methyl-1H-pyrazol-1-YL)benzonitrile: Similar structure but lacks the trifluoromethyl group.
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)phenol: Similar structure but has a phenol group instead of a benzonitrile group.
Uniqueness
4-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL)benzonitrile is unique due to the presence of both the trifluoromethyl and benzonitrile groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C12H8F3N3 |
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Molecular Weight |
251.21 g/mol |
IUPAC Name |
4-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]benzonitrile |
InChI |
InChI=1S/C12H8F3N3/c1-8-6-11(12(13,14)15)17-18(8)10-4-2-9(7-16)3-5-10/h2-6H,1H3 |
InChI Key |
ONWJMORXKKROJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C#N)C(F)(F)F |
Origin of Product |
United States |
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